Benz[l]aceanthrylene-d12
Description
Properties
Molecular Formula |
C₂₀D₁₂ |
|---|---|
Molecular Weight |
264.38 |
Origin of Product |
United States |
Synthesis and Isotopic Integrity of Benz L Aceanthrylene D12
Methodologies for Deuterium (B1214612) Labeling in Polycyclic Aromatic Hydrocarbon Synthesis
The synthesis of deuterated polycyclic aromatic hydrocarbons (PAHs), including Benz[l]aceanthrylene-d12, typically involves the substitution of hydrogen atoms with deuterium. This is most commonly achieved through isotopic exchange reactions, where a deuterium source replaces the hydrogen atoms on the aromatic rings. The choice of method depends on the desired level of deuteration and the stability of the PAH molecule under the reaction conditions.
Common methodologies for the deuteration of PAHs include:
Acid-Catalyzed Isotopic Exchange: This method involves the use of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d), to facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic rings. The reaction is typically carried out in a deuterated solvent, like D₂O, to provide a deuterium source. The efficiency of this method is dependent on the acidity of the medium and the reactivity of the specific positions on the PAH molecule.
Metal-Catalyzed Isotopic Exchange: Transition metal catalysts, such as platinum, palladium, or rhodium, can be employed to activate the C-H bonds of the PAH, allowing for exchange with a deuterium source. This can be performed using deuterium gas (D₂) or a deuterated solvent. This method can often achieve high levels of deuteration under milder conditions than acid-catalyzed reactions.
Hydrothermal Synthesis: For some aromatic compounds, heating with a deuterium source like D₂O under high pressure and temperature (hydrothermal conditions) can lead to efficient H/D exchange. This method has been successfully applied to the deuteration of benzene (B151609) and could be applicable to more complex PAHs.
The specific synthesis of Benz[l]aceanthrylene-d12 would likely involve adapting one of these general methods. The choice of catalyst, temperature, and reaction time would need to be optimized to achieve the desired dodeca-deuteration (d12) without causing degradation of the parent molecule.
Table 1: General Methodologies for Deuterium Labeling of PAHs
| Methodology | Deuterium Source | Catalyst/Reagent | General Conditions |
| Acid-Catalyzed Exchange | D₂O, Deuterated acids | D₂SO₄, TFA-d | Elevated temperatures |
| Metal-Catalyzed Exchange | D₂, Deuterated solvents | Pt, Pd, Rh | Varies (mild to elevated) |
| Hydrothermal Synthesis | D₂O | None | High temperature and pressure |
Spectroscopic and Chromatographic Verification of Isotopic Purity
Following synthesis, the isotopic purity of Benz[l]aceanthrylene-d12 must be rigorously verified. This is crucial to ensure its suitability as an internal standard. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Mass Spectrometry (MS): This is the primary technique for determining the degree of deuteration and the isotopic distribution. High-resolution mass spectrometry can precisely determine the molecular weight of the deuterated compound. For Benz[l]aceanthrylene, the unlabeled molecule (C₂₀H₁₂) has a monoisotopic mass of approximately 252.09 Da. nih.gov The fully deuterated d12 analogue would have a mass of approximately 264.17 Da. By analyzing the mass spectrum, the percentage of the d12 isotopologue can be quantified relative to partially deuterated and remaining unlabeled species. Gas chromatography coupled with mass spectrometry (GC-MS) is a common setup for this analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR is used to analyze the hydrogen-containing analogues, ²H (Deuterium) NMR can be used to confirm the positions of deuterium incorporation. In ¹H NMR of a partially deuterated sample, the disappearance of signals corresponding to specific protons confirms successful substitution. For a highly deuterated compound like Benz[l]aceanthrylene-d12, the ¹H NMR spectrum would show a significant reduction or absence of proton signals.
Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of deuteration through the observation of carbon-deuterium (C-D) vibrational modes. The C-H stretching vibrations in PAHs typically appear in the region of 3000-3100 cm⁻¹. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are shifted to a lower frequency, typically appearing in the 2200-2300 cm⁻¹ region. The presence of strong C-D stretching bands and the attenuation or absence of C-H stretching bands are indicative of successful deuteration. Studies of deuterated PAHs in astrophysical contexts have identified characteristic C-D stretching features at wavelengths around 4.4 μm (aromatic) and 4.65 μm (aliphatic). missouri.edumissouri.edu
Table 2: Analytical Techniques for Isotopic Purity Verification
| Technique | Principle | Information Obtained |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Degree of deuteration, isotopic distribution, molecular weight confirmation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of nuclear spin properties | Confirmation of deuterium incorporation at specific positions |
| Infrared (IR) Spectroscopy | Measurement of molecular vibrations | Presence of C-D bonds and absence of C-H bonds |
Considerations for Production and Storage of Labeled Reference Materials
The production of Benz[l]aceanthrylene-d12 as a reference material requires stringent quality control to ensure its purity and stability.
Production: The synthesis and purification processes must be well-documented and controlled to produce a material with a high and accurately known isotopic enrichment. The final product should be thoroughly characterized using the methods described in the previous section, and a certificate of analysis should be provided, detailing the isotopic purity and the concentration of the solution if it is provided as such.
Storage: Deuterated PAHs, like their non-deuterated counterparts, are susceptible to degradation, particularly from light and oxidation. Therefore, proper storage is essential to maintain the integrity of the reference material.
Key storage considerations include:
Protection from Light: PAHs are known to be photolabile. arxiv.org Storage in amber glass vials or other light-blocking containers is crucial to prevent photodegradation. arxiv.org
Temperature Control: To minimize degradation and solvent evaporation, it is recommended to store solutions of deuterated PAHs at low temperatures, such as in a refrigerator (+2 to +8 °C) or a freezer (-18 to -20 °C). dtu.dk
Inert Atmosphere: For long-term storage, particularly of the neat solid material, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
Solvent Choice: If stored as a solution, the choice of solvent is important. It should be inert to the compound and have a low freezing point if frozen storage is used. Cyclohexane and methanol (B129727) are commonly used solvents for PAH standards. guidechem.com
A study on the stability of PAH standards recommended that solutions be replaced every 12 months, even when stored under optimal conditions. dtu.dk
Table 3: Storage Recommendations for Deuterated PAH Reference Materials
| Parameter | Recommendation | Rationale |
| Container | Amber glass vials | Prevents photodegradation |
| Temperature | Refrigerated (+2 to +8 °C) or Frozen (-18 to -20 °C) | Minimizes degradation and solvent loss |
| Atmosphere | Inert gas (for neat material) | Prevents oxidation |
| Solvent | High-purity, inert solvent (e.g., cyclohexane, methanol) | Ensures stability of the solution |
Advanced Analytical Methodologies Employing Benz L Aceanthrylene D12
Quantitative Determination of Aceanthrylene Isomers in Complex Environmental Matrices
The analysis of aceanthrylene isomers, such as benz[j]aceanthrylene, in environmental matrices like air particulate matter, soil, and water is complicated by their structural similarity and the presence of numerous interfering compounds. nih.gov Benz[l]aceanthrylene-d12 is employed as an ideal internal standard to overcome these challenges, ensuring precision and accuracy in quantitative workflows.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the determination of trace levels of PAHs. hpst.czagilent.com The use of deuterated standards like Benz[l]aceanthrylene-d12 is fundamental to the isotope dilution method. Since deuterated standards have nearly identical chemical properties and chromatographic retention times to their non-deuterated counterparts, they co-elute and experience similar effects during sample preparation and analysis. nih.gov However, they are distinguished by their higher mass-to-charge ratio (m/z) in the mass spectrometer.
This approach allows for the correction of analyte losses during extraction and cleanup, as well as variations in injection volume and instrument response. hpst.cz In GC-MS/MS analysis, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity, minimizing interferences from the complex environmental matrix. hpst.cznih.gov The ratio of the native analyte's response to the deuterated standard's response is used for quantification, leading to highly reliable data. For instance, in the analysis of PAHs in mainstream cigarette smoke, a challenging matrix, the use of various deuterated internal standards demonstrated stable and consistent recoveries, particularly with high-resolution mass spectrometry (GC-HRMS). nih.gov
Table 1: Representative GC-MS/MS Parameters for PAH Analysis This table presents typical parameters for the analysis of PAHs, for which Benz[l]aceanthrylene-d12 would serve as an internal standard.
| Parameter | Setting |
| GC Column | Rtx-35 (30 m x 0.32 mm I.D., 0.25 µm df) shimadzu.com |
| Inlet Mode | Splitless shimadzu.com |
| Oven Program | 90°C (2 min) → 5°C/min to 320°C (12 min) shimadzu.com |
| Carrier Gas | Helium shimadzu.com |
| MS Mode | Multiple Reaction Monitoring (MRM) hpst.cz |
| Ion Source Temp. | 230°C shimadzu.com |
For some PAH isomers that are difficult to separate by gas chromatography, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers a viable alternative. mdpi.comnih.gov The separation mechanism in LC is based on the partitioning of analytes between a stationary phase and a mobile phase, which can be tailored to resolve structurally similar isomers. nih.gov
In this context, Benz[l]aceanthrylene-d12 functions as an internal standard to correct for variability in the analytical process, including matrix-induced ion suppression or enhancement in the electrospray ionization (ESI) source. researchgate.net The co-elution of the deuterated standard with the target analyte is crucial, as it ensures both compounds are subjected to the same matrix effects. researchgate.net The use of specialized columns, such as those designed for PAH analysis, can achieve separation of critical isomers, allowing for their individual quantification. lcms.cz
Accurate quantification in environmental analysis relies on robust calibration strategies. The use of Benz[l]aceanthrylene-d12 as an internal standard is integral to these strategies. Calibration curves are typically generated by plotting the response ratio of the target analyte to the internal standard against the concentration of the analyte. agilent.com This method ensures that any variations affecting the analyte also affect the internal standard, leading to a consistent ratio and a more accurate calibration. gcms.cz
Environmental samples such as soil, sediment, and biological tissues contain complex matrices that can interfere with analyte ionization, causing either suppression or enhancement of the signal. agilent.com This "matrix effect" is a significant source of error in quantitative analysis. By adding a known amount of Benz[l]aceanthrylene-d12 to every sample and standard, analysts can effectively compensate for these matrix effects. nih.gov The deuterated standard experiences the same signal suppression or enhancement as the native analyte, thus normalizing the response and improving the accuracy of the final reported concentration. researchgate.net The linearity of calibration curves, often with correlation coefficients (r²) greater than 0.995, demonstrates the effectiveness of this approach across a range of concentrations. nih.govagilent.comnih.gov
Table 2: Example Linearity Data for PAH Analysis Using Internal Standards This table shows typical linearity achieved in PAH analysis, a result of effective internal standardization with compounds like Benz[l]aceanthrylene-d12.
| Compound Group | Calibration Range (ppb) | Correlation Coefficient (r²) |
| 2-3 Ring PAHs | 5 - 500 | > 0.998 agilent.com |
| 4-Ring PAHs | 5 - 500 | > 0.998 agilent.com |
| 5-6 Ring PAHs | 5 - 500 | > 0.998 agilent.com |
Method Validation and Quality Assurance Protocols Utilizing Benz[l]aceanthrylene-d12 as an Internal Standard or Surrogate
Method validation and rigorous quality assurance/quality control (QA/QC) are essential for generating defensible environmental data. Benz[l]aceanthrylene-d12 plays a key role in these protocols, serving as either an internal standard (added before analysis) or a surrogate standard (added before extraction) to monitor and control method performance.
The recovery of an analytical method is a critical performance metric, indicating the efficiency of the extraction and cleanup process. Surrogate standards like Benz[l]aceanthrylene-d12 are added to a sample at the very beginning of the analytical procedure. The amount of the surrogate measured in the final extract relative to the amount initially added provides a direct measure of the method's recovery for that specific sample.
Table 3: Representative Recovery and Precision Data for PAH Analysis This table illustrates typical recovery and precision results from validated methods using deuterated standards.
| Spiked Concentration | Average Recovery (%) | Relative Standard Deviation (RSD %) |
| Low Level | 87.40 - 120.44 nih.gov | < 12.32 nih.gov |
| Mid Level | 83 ± 14 scielo.br | Not Specified scielo.br |
| High Level | 84 - 115 agilent.com | 0.5 - 4.4 agilent.com |
To ensure that analytical results are comparable across different laboratories, interlaboratory comparison studies or proficiency tests are conducted. In these studies, participating laboratories analyze identical samples fortified with target analytes and surrogate standards like Benz[l]aceanthrylene-d12.
The use of a common deuterated standard helps to harmonize the analytical methods used by different laboratories. By normalizing results against the recovery of the standard, variability arising from differences in extraction techniques, instrumentation, or operator skill can be minimized. This allows for a more accurate assessment of a laboratory's performance and helps to identify and resolve systematic biases in analytical procedures. Successful harmonization ensures that data generated by different organizations can be reliably compared for large-scale environmental monitoring programs and regulatory compliance.
Advancements in Hyphenated and Multidimensional Chromatographic Techniques for Trace Analysis
The accurate trace-level quantification of individual polycyclic aromatic hydrocarbons (PAHs) within complex environmental and biological matrices presents a significant analytical challenge. The sheer number of isomeric and isobaric PAHs, coupled with the often-overwhelming presence of matrix interferences, necessitates the use of highly sophisticated analytical methodologies. In this context, the application of hyphenated and multidimensional chromatographic techniques, in conjunction with isotopically labeled internal standards like Benz[l]aceanthrylene-d12, has become indispensable for achieving the required selectivity and sensitivity.
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS), particularly time-of-flight mass spectrometry (TOFMS), offers a powerful solution for the detailed characterization of complex PAH mixtures. This technique provides a significantly enhanced peak capacity and separation power compared to conventional one-dimensional GC. In GC×GC, two columns with different stationary phase selectivities are coupled, allowing for a much more effective separation of co-eluting compounds. The use of deuterated PAHs, such as chrysene-d12 and perylene-d12, as internal standards is a well-established practice in these methods to correct for variations in sample preparation and instrument response, ensuring accurate quantification. Given the toxicological significance of benz[l]aceanthrylene, which has a high relative potency factor, the use of Benz[l]aceanthrylene-d12 as an internal standard is crucial for its precise and accurate determination in trace analysis.
Heart-cutting two-dimensional gas chromatography (GC-GC) is another advanced technique that provides enhanced selectivity for target analytes in complex samples. In this approach, a specific, unresolved portion of the chromatogram from the first column is selectively transferred ("heart-cut") to a second column with a different stationary phase for further separation. This technique is particularly useful for resolving critical isomer pairs that are difficult to separate using a single column. The use of Benz[l]aceanthrylene-d12 as an internal standard in such a method would allow for the accurate quantification of the native Benz[l]aceanthrylene, even at trace levels in highly complex matrices.
The coupling of liquid chromatography (LC) with gas chromatography (LC-GC) is a powerful hyphenated technique for the analysis of PAHs in challenging matrices such as food and environmental samples. In this setup, the LC system is used for sample cleanup and fractionation, effectively removing interfering compounds before the sample is introduced into the GC for separation and detection. This approach significantly reduces matrix effects and improves the reliability of the analytical results. The addition of Benz[l]aceanthrylene-d12 as a surrogate or internal standard at the beginning of the sample preparation process allows for the monitoring and correction of analyte losses throughout the entire analytical procedure.
The following table summarizes the typical analytical parameters and performance data for the trace analysis of high-molecular-weight PAHs using advanced chromatographic techniques, where an internal standard such as Benz[l]aceanthrylene-d12 would be employed for accurate quantification.
| Analytical Technique | Matrix Type | Internal Standard Example | Limit of Quantification (LOQ) Range | Recovery Range (%) | Reference |
| GCxGC-TOFMS | Environmental Waters | Chrysene-d12, Perylene-d12 | Low pg to ng/L | 85-115 | N/A |
| GC-GC-MS | Sediment, Biota | Chrysene-d12 | Low ng/g | 80-120 | N/A |
| LC-GC-MS/MS | Foodstuff (e.g., oils) | Benzo[a]pyrene-d12 | Sub-µg/kg to µg/kg | 90-110 | N/A |
This table presents representative data for high-molecular-weight PAHs, illustrating the expected performance of these advanced analytical methods where Benz[l]aceanthrylene-d12 would serve as a crucial internal standard for ensuring data quality.
The detailed research findings from various studies underscore the necessity of employing these advanced, multi-dimensional separation techniques for the reliable analysis of trace-level PAHs. The complexity of environmental and biological samples often leads to co-elution and matrix-induced signal suppression or enhancement in conventional chromatographic methods. The enhanced separation power of GCxGC and the targeted selectivity of heart-cutting GC-GC, combined with the specificity of mass spectrometric detection, are essential to overcome these challenges. The systematic use of deuterated internal standards, exemplified by Benz[l]aceanthrylene-d12 for its corresponding native compound, is a cornerstone of these methodologies, enabling the generation of high-quality, defensible data for risk assessment and regulatory compliance.
Environmental Fate and Transport Dynamics Investigated with Isotope Labeled Analogues
Atmospheric Deposition and Partitioning Studies of Polycyclic Aromatic Hydrocarbons
PAHs are released into the atmosphere from various combustion sources and can be transported over long distances. Their partitioning between the gas and particle phases is a key determinant of their atmospheric lifetime and deposition patterns.
The distribution of semivolatile organic compounds like PAHs between the gas and particle phases is a critical process influencing their atmospheric transport and fate. copernicus.orgmdpi.com This gas-particle partitioning is described by several models, including those based on absorption into particulate organic matter and adsorption onto soot or black carbon. nih.gov The partitioning coefficient, Kp, is a key parameter in these models and is influenced by factors like temperature, the properties of the aerosol particles, and the physicochemical properties of the PAH itself. mdpi.comaaqr.org
However, accurately predicting Kp values can be challenging. copernicus.org Deuterated tracers, such as Benz[l]aceanthrylene-d12, are invaluable for the experimental validation of these partitioning models. By introducing a known quantity of a deuterated standard into an air sampling system, researchers can correct for analytical artifacts and more accurately determine the in-situ partitioning of the native compound. nih.gov This is because deuterated and undeuterated analogues have nearly identical physicochemical properties, ensuring they behave similarly during atmospheric processes. reading.ac.uk Annular diffusion denuder samplers represent an improved technique for accurately measuring gas-particle partitioning, as they can overcome issues like the sorption of gas-phase compounds onto filter materials, which can lead to an overestimation of the particle-phase concentration. nih.gov
Different models can yield significantly different predictions for the global fate of PAHs. nih.gov For instance, models that consider both absorption into organic matter and adsorption onto black carbon are often suggested for long-range transport models. nih.gov The use of deuterated standards helps refine these models by providing robust field data for comparison.
Table 1: Factors Influencing Gas-Particle Partitioning of PAHs
| Factor | Description | Relevance to Modeling |
|---|---|---|
| Temperature | Affects the vapor pressure of the PAH. Lower temperatures favor partitioning to the particle phase. | Models incorporate the van't Hoff relationship to account for temperature dependence. mit.edu |
| Aerosol Composition | The amount and type of organic matter and black carbon influence absorption and adsorption, respectively. nih.gov | Dual-parameter models account for both organic matter (f_om) and black carbon (f_BC) fractions. nih.gov |
| PAH Physicochemical Properties | Properties like subcooled liquid vapor pressure (p°_L) are key inputs for partitioning models. | The Junge-Pankow model relates partitioning to the compound's vapor pressure. nih.gov |
| Relative Humidity | Can affect the physical state and water content of aerosols, influencing partitioning behavior. aaqr.org | Advanced models consider the impact of aerosol liquid water on partitioning. copernicus.org |
Once partitioned, particularly to fine particulate matter, PAHs can be transported over vast distances, reaching remote ecosystems far from their original sources. nih.govresearchgate.net This long-range atmospheric transport is a global concern. nih.govnih.gov The atmospheric lifetime of a PAH, which is influenced by its partitioning and reactivity, determines its potential for long-range transport. nih.govnih.gov
Isotope-labeled compounds are instrumental in studying these transport phenomena. While not directly creating a signal detectable by remote sensing, their use in field studies and chemical transport models allows for a more accurate quantification of PAH concentrations and deposition in remote areas. Global 3-D chemical transport models, such as GEOS-Chem, are used to simulate the long-range transport of PAHs like phenanthrene, pyrene, and benzo[a]pyrene. nih.govmit.edu These models account for emissions, gas-particle partitioning, chemical reactions (e.g., with hydroxyl radicals), and deposition. nih.govmit.edu The accuracy of these models relies on robust input parameters, which can be validated using field data obtained with the help of deuterated standards. Sensitivity analyses in these models have shown that factors like on-particle oxidation and the temperature dependency of partitioning significantly affect transport outcomes. nih.gov
Biogeochemical Cycling and Environmental Transformation Mechanisms
Upon deposition, Benz[l]aceanthrylene-d12 and other PAHs enter into complex biogeochemical cycles where they can undergo various transformation processes, including photodegradation and microbial degradation.
Photodegradation, which involves the breakdown of compounds by light energy, is a significant removal pathway for PAHs in the environment, particularly in the atmosphere and surface waters. nih.gov The process can occur through direct photolysis, where the PAH molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals. nih.gov
Studying the kinetics and pathways of photodegradation is crucial for predicting the persistence of PAHs. Isotope-labeling techniques, such as using deuterated compounds, are powerful for elucidating these mechanisms. The deuterium (B1214612) kinetic isotope effect (DKIE), for instance, can reveal whether the cleavage of a carbon-hydrogen (or carbon-deuterium) bond is the rate-limiting step in a reaction. nih.gov By comparing the degradation rates of a deuterated PAH like Benz[l]aceanthrylene-d12 with its non-deuterated counterpart, researchers can gain insights into the specific chemical bonds broken during the photodegradation process. Compound-specific isotope analysis (CSIA) is another advanced technique used to study the degradation pathways of organic pollutants by tracking changes in the isotopic ratios of elements like carbon or hydrogen within the molecule. nih.gov
Microbial degradation is a primary mechanism for the removal of PAHs from contaminated soils and sediments. nih.gov A wide range of bacteria and fungi are capable of using PAHs as a source of carbon and energy. researchgate.net Bioremediation, the use of microorganisms to clean up contaminated sites, is considered a promising and environmentally friendly technology. nih.gov
Isotope tracers are essential tools in bioremediation research. Stable isotope probing (SIP) is a powerful technique that uses substrates labeled with heavy isotopes (e.g., ¹³C or deuterium) to trace the flow of the substrate into the microbial community. nih.gov By spiking a contaminated soil sample with a deuterated PAH like Benz[l]aceanthrylene-d12, researchers can identify the specific microorganisms that are actively degrading the compound by tracking the incorporation of deuterium into their biomass (e.g., DNA, RNA, or proteins). nih.gov This cultivation-independent method provides direct evidence of which organisms are responsible for the degradation of specific pollutants in a complex environment. nih.gov
Furthermore, stable isotope-assisted metabolomics (SIAM) can be used to trace the biotransformation pathways of pollutants. nih.gov By introducing a labeled compound, researchers can track the formation of various metabolic intermediates and final breakdown products, providing a more complete picture of the degradation process within a real environmental sample. nih.gov
Table 2: Research Applications of Deuterated PAHs in Microbial Studies
| Technique | Principle | Information Gained |
|---|---|---|
| Stable Isotope Probing (SIP) | Microorganisms that consume the deuterated PAH incorporate the heavy isotope into their cellular components (e.g., DNA). | Identifies the specific microbial species actively degrading the target PAH in a complex community. nih.gov |
| Stable Isotope-Assisted Metabolomics (SIAM) | Tracks the isotopic label from the parent PAH through its various breakdown products. | Elucidates metabolic pathways and identifies novel metabolites formed during biodegradation. nih.gov |
| Bioavailability Assessment | Compares the uptake of freshly spiked deuterated PAHs with aged, native PAHs by organisms. reading.ac.uknih.gov | Helps validate chemical extraction methods intended to measure the bioavailable fraction of a contaminant. nih.gov |
Soils can act as both sinks and sources of atmospheric PAHs. nih.gov The exchange of PAHs between soil and the atmosphere is a dynamic process influenced by factors such as soil and air concentrations, temperature, and the physicochemical properties of the compound. nih.gov Understanding this exchange is key to modeling the environmental fate of these pollutants. nih.gov
The bioavailability of a PAH in soil—the fraction that is available for uptake by organisms or for degradation—is a critical factor in both its ecological risk and its potential for bioremediation. researchgate.netdtic.mil PAHs can become sequestered in soil organic matter over time, reducing their bioavailability. reading.ac.uk
Deuterated PAHs are used in novel methods to assess bioavailability. reading.ac.uknih.gov By spiking a historically contaminated soil with a deuterated analogue like Benz[l]aceanthrylene-d12, researchers can compare the fate of the "freshly" added, more available contaminant with the "aged," native contaminant. nih.gov Chemical extraction methods designed to predict the bioavailable fraction can then be validated by comparing the ratio of deuterated to non-deuterated PAH in the chemical extract to the ratio found in organisms (e.g., earthworms, plants) exposed to the same soil. nih.gov This isotope ratio method provides an effective way to evaluate and improve the tools used for environmental risk assessment. nih.gov
Metabolic and Biotransformation Pathways Elucidated by Deuterated Probes
In Vitro Metabolism Studies Using Microsomal and Subcellular Fractions
In vitro metabolism studies are fundamental to understanding the biotransformation of chemical compounds. These studies often employ subcellular fractions, such as liver microsomes and S9 fractions, which are rich in drug-metabolizing enzymes. semanticscholar.org Microsomes contain a high concentration of phase I enzymes like cytochrome P450s (CYPs) and phase II enzymes such as UDP-glucuronosyltransferases (UGTs). semanticscholar.org The S9 fraction includes both microsomal and cytosolic enzymes, offering a more comprehensive metabolic profile. semanticscholar.org
In the study of PAHs like Benz[l]aceanthrylene, in vitro systems are crucial for identifying the initial products of metabolism. For the related compound benz[j]aceanthrylene (B[j]A), studies have shown that hydroxylated metabolites are predominant. nih.gov The metabolism of another similar PAH, benz[a]anthracene (BA), in human bone marrow cell cultures resulted in the formation of various dihydrodiols, including BA-8,9-dihydrodiol, BA-5,6-dihydrodiol, and BA-10,11-dihydrodiol. nih.gov
The primary metabolic activation of many PAHs proceeds through the formation of dihydrodiol epoxides. For B[j]A, metabolism in rat liver S9 fractions indicates that the major pathway is through epoxidation at the cyclopenta ring, leading to the formation of B[j]A-1,2-oxide. researchgate.net Subsequent hydrolysis by epoxide hydrolase yields dihydrodiols. These dihydrodiols can then undergo further oxidation by CYP enzymes to form highly reactive diol epoxides, which are often the ultimate carcinogenic metabolites.
In a typical in vitro experiment using a deuterated probe like Benz[l]aceanthrylene-d12, the labeled compound would be incubated with liver microsomes or S9 fractions along with necessary cofactors like NADPH for phase I reactions or UDPGA for phase II glucuronidation. frontiersin.org The resulting mixture would then be analyzed using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). The distinct mass of the deuterated metabolites allows for their unambiguous identification against the biological matrix background.
Table 1: Potential Metabolic Intermediates of Benz[l]aceanthrylene
| Metabolite Type | Description | General Formation Pathway |
|---|---|---|
| Oxides/Epoxides | Highly reactive intermediates formed by CYP450 oxidation. | Phase I Metabolism |
| Dihydrodiols | Formed by the enzymatic hydrolysis of epoxides. | Phase I Metabolism (via Epoxide Hydrolase) |
| Phenols | Formed by the rearrangement of epoxides or direct hydroxylation. | Phase I Metabolism |
| Diol Epoxides | Highly reactive ultimate metabolites formed from dihydrodiols. | Phase I Metabolism (Secondary Oxidation) |
The metabolism of xenobiotics is significantly influenced by the induction of drug-metabolizing enzymes. semanticscholar.org PAHs are known inducers of CYP enzymes, particularly CYP1A1 and CYP1B1, through activation of the aryl hydrocarbon receptor (AhR). This induction can alter the rate and profile of their own metabolism.
Biotransformation pathways can also be stereoselective, leading to the preferential formation of one enantiomer of a metabolite over another. This is critical because different stereoisomers of PAH metabolites can have vastly different biological activities and toxicities. The use of deuterated standards is essential in chiral chromatography methods to accurately quantify the formation of specific enantiomers and understand the stereoselective preferences of the enzymes involved. For instance, studies on benz[a]anthracene have shown variations in the relative amounts of different dihydrodiol metabolites formed, indicating specific enzymatic pathways are at play. nih.gov
In Vivo Toxicokinetic Investigations Utilizing Stable Isotope Tracers
In vivo studies using stable isotope tracers like Benz[l]aceanthrylene-d12 are the gold standard for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. nih.gov The tracer allows for the tracking of the parent compound and its metabolites through various biological compartments over time.
Following administration, the concentration of the deuterated compound and its metabolites can be measured in blood, tissues, and excreta (urine and feces). This provides a comprehensive picture of its kinetic profile. For example, a study on [3H]-labelled benz[j]aceanthrylene in rats showed that about 95% of the administered radioactivity was excreted within 7 days, with 79% via feces and 16% via urine. nih.gov The majority of excretion occurred within the first two days. nih.gov
The analysis of metabolites in different excreta reveals the primary routes of elimination and the nature of the excreted products. In the case of B[j]A, hydroxylated metabolites were predominant in feces, bile, and urine. nih.gov The feces contained B[j]A-1,2-dihydrodiol-8-hydroxy and B[j]A-1,2-dihydrodiol-10-hydroxy, while bile contained their conjugated forms. nih.gov The urine primarily contained the glucuronide conjugate of B[j]A-1,2-dihydrodiol-10-hydroxy, indicating that conjugation is a major detoxification pathway facilitating excretion. nih.gov
By tracking the concentration of the isotope-labeled compound and its metabolites in plasma over time, key toxicokinetic parameters can be calculated. These parameters provide quantitative measures of the compound's behavior in the body.
Table 2: Key Toxicokinetic Parameters Derived from Isotope-Tracer Studies
| Parameter | Abbreviation | Description |
|---|---|---|
| Half-life | t½ | The time required for the concentration of the compound to decrease by half. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance | CL | The rate at which the active compound and its metabolites are removed from the body. |
| Bioavailability | F | The fraction of the administered dose of unchanged drug that reaches the systemic circulation. |
These parameters are essential for assessing the potential for accumulation and long-term toxicity of PAHs. The use of deuterated standards ensures the accuracy of these measurements, which is fundamental for risk assessment.
Mechanistic Insights into Xenobiotic Metabolism and Detoxification Processes
The study of compounds like Benz[l]aceanthrylene provides broader insights into the complex processes of xenobiotic metabolism. mhmedical.com The body's enzymatic systems have evolved to detoxify foreign compounds by converting them from lipophilic molecules, which can readily cross cell membranes, into more hydrophilic (water-soluble) derivatives that can be easily excreted. mhmedical.com
This process typically occurs in two phases:
Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions that introduce or expose functional groups (e.g., -OH, -COOH, -NH2). Cytochrome P450 enzymes are the primary catalysts for these reactions. mhmedical.com
Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group introduced in Phase I. mhmedical.com This generally increases water solubility and facilitates elimination.
However, this metabolic system can also lead to "metabolic activation," where a relatively inert parent compound is converted into a highly reactive, toxic, or carcinogenic metabolite. mhmedical.com This is a hallmark of PAH toxicity, where the formation of diol epoxides can lead to the formation of DNA adducts, initiating mutagenesis and carcinogenesis. researchgate.netnih.gov
The balance between detoxification and metabolic activation is critical in determining the ultimate biological effect of a xenobiotic. Studies utilizing deuterated probes are instrumental in dissecting these competing pathways and understanding the factors that influence them, such as enzyme expression levels, genetic polymorphisms, and co-exposure to other chemicals. mdpi.comresearchgate.net
Spectroscopic and Structural Elucidation Studies of Isotope Labeled Polycyclic Aromatic Hydrocarbons
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of isotope-labeled compounds like Benz[l]aceanthrylene-d12, NMR is instrumental in confirming the precise locations of deuterium atoms and verifying the integrity of the carbon skeleton.
The non-deuterated Benz[l]aceanthrylene (C₂₀H₁₂) possesses twelve hydrogen atoms attached to its aromatic framework. In a ¹H NMR spectrum, each unique proton environment would produce a distinct signal, with its chemical shift (δ) determined by the local electronic environment and its multiplicity (splitting pattern) resulting from spin-spin coupling with neighboring protons. For complex PAHs, the aromatic region of the ¹H NMR spectrum (typically 7-9 ppm) can be crowded and exhibit complex coupling patterns.
Upon full deuteration to form Benz[l]aceanthrylene-d12 (C₂₀D₁₂), the ¹H NMR spectrum is expected to show a complete absence of signals in the aromatic proton region, confirming the successful substitution of all hydrogen atoms with deuterium.
Conversely, deuterium (²H) NMR spectroscopy can be employed to directly observe the deuterium nuclei. Since ²H has a nuclear spin of I=1, the signals in a ²H NMR spectrum are typically broader than proton signals. However, the spectrum provides direct evidence of the C-D bonds, and the chemical shifts are nearly identical to those of the corresponding protons in the non-labeled compound. This confirms that the deuterium atoms occupy the same positions as the original hydrogen atoms. Diffusion-Ordered NMR Spectroscopy (DOSY) can also be applied to analyze PAH mixtures, separating components based on their diffusion coefficients, which are related to molecular size and shape. nih.gov
Table 1: Expected NMR Spectroscopic Observations for Benz[l]aceanthrylene-d12
| Spectroscopic Technique | Expected Observation in Benz[l]aceanthrylene-d12 | Interpretation |
|---|---|---|
| ¹H NMR | Absence or significant attenuation of signals in the aromatic region (approx. 7-9 ppm). | Confirms the substitution of hydrogen atoms with deuterium atoms at all 12 positions. |
| ²H (Deuterium) NMR | Presence of broad signals in the aromatic region, corresponding to the chemical shifts of the original protons. | Directly confirms the presence and localization of deuterium on the aromatic core. |
| ¹³C NMR | Sharper signals compared to the protonated analogue due to the absence of ¹H-¹³C coupling. Small isotopic shifts (isotope effect) on carbon chemical shifts may be observed. | Confirms the integrity of the carbon skeleton and provides information on the electronic effects of deuteration. |
Vibrational Spectroscopy (IR, Raman) for Isotopic Effects on Molecular Modes
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of hydrogen with deuterium significantly impacts these vibrational frequencies due to the change in mass. This phenomenon, known as the kinetic isotope effect, is a powerful tool for assigning specific vibrational modes. lgcstandards.com
The frequency of a vibrational mode is related to the reduced mass (µ) of the atoms involved. When a hydrogen atom (mass ≈ 1 amu) is replaced by a deuterium atom (mass ≈ 2 amu), the reduced mass of the C-D bond is nearly double that of the C-H bond. This increase in mass leads to a predictable decrease in the vibrational frequency of modes involving that bond. biosynth.com For a simple diatomic oscillator, the frequency shift is proportional to 1/√µ, resulting in an approximate frequency ratio (νH/νD) of √2 ≈ 1.41. biosynth.com In complex molecules like PAHs, this ratio for stretching modes is typically observed in the range of 1.35-1.41. biosynth.com
For Benz[l]aceanthrylene-d12, the most prominent changes are expected in the following regions:
C-H Stretching Region: The characteristic aromatic C-H stretching vibrations, typically found in the 3000–3100 cm⁻¹ region in the IR and Raman spectra of the non-deuterated compound, would be absent.
C-D Stretching Region: New, strong absorption bands corresponding to the aromatic C-D stretching vibrations would appear at lower frequencies, generally in the 2200–2300 cm⁻¹ range. The appearance of these bands is a clear marker of deuteration.
Fingerprint Region: Significant shifts would also be observed for bending modes (wagging, rocking, scissoring) involving hydrogen. C-H out-of-plane bending modes, which are strong in the IR spectra of PAHs (typically 700-900 cm⁻¹), would shift to lower wavenumbers (e.g., 500-700 cm⁻¹) for the corresponding C-D modes. These shifts can alter the complex pattern of the fingerprint region, aiding in detailed structural analysis. nist.govbeilstein-journals.orgscispace.com
Raman spectroscopy, which detects symmetric vibrations, provides complementary information to IR spectroscopy, which is sensitive to asymmetric stretches and bends. biosynth.com
Table 2: Expected Vibrational Mode Shifts in Benz[l]aceanthrylene-d12
| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) | Spectroscopic Technique |
|---|---|---|---|
| Aromatic C-H/C-D Stretch | 3000 - 3100 cm⁻¹ | 2200 - 2300 cm⁻¹ | IR, Raman |
| C-H/C-D In-Plane Bend | 1000 - 1300 cm⁻¹ | 800 - 1000 cm⁻¹ | IR, Raman |
| C-H/C-D Out-of-Plane Bend | 700 - 900 cm⁻¹ | 500 - 700 cm⁻¹ | IR |
Advanced Mass Spectrometric Techniques for Fragment Ion Analysis and Deuterium Exchange Phenomena
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For Benz[l]aceanthrylene-d12, high-resolution mass spectrometry would confirm its molecular formula and the success of the deuteration process.
The non-deuterated Benz[l]aceanthrylene has a molecular formula of C₂₀H₁₂ and a monoisotopic mass of approximately 252.09 Da. nih.gov The fully deuterated analogue, C₂₀D₁₂, would have a monoisotopic mass of approximately 264.17 Da (an increase of ~1.006 Da for each of the 12 deuterium atoms). The observation of the molecular ion (M⁺˙) peak at this higher m/z value is the primary confirmation of complete deuteration.
Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are used to study the fragmentation patterns of ions. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, researchers can deduce structural information. In deuterated PAHs, the fragmentation patterns can reveal information about the stability of the aromatic core and can be used to study hydrogen/deuterium scrambling or exchange phenomena under specific conditions. For instance, the loss of a deuterium radical (D˙) from the molecular ion would be observed instead of the loss of a hydrogen radical (H˙). The analysis of these fragmentation pathways provides deep insight into the gas-phase ion chemistry of these molecules.
Table 3: Comparison of Expected Mass Spectrometric Data
| Analyte | Molecular Formula | Expected Monoisotopic Mass (Da) | Key Diagnostic Fragment Ion |
|---|---|---|---|
| Benz[l]aceanthrylene | C₂₀H₁₂ | ~252.09 | [M-H]⁺ |
| Benz[l]aceanthrylene-d12 | C₂₀D₁₂ | ~264.17 | [M-D]⁺ |
Theoretical and Computational Approaches in Deuterated Polycyclic Aromatic Hydrocarbon Research
Quantum Chemical Calculations for Isotopic Effects on Reaction Mechanisms
Quantum chemical calculations are fundamental to understanding how the substitution of hydrogen with deuterium (B1214612) influences the reaction mechanisms of PAHs. These calculations can predict molecular structures, vibrational frequencies, and reaction energy profiles, providing insight into kinetic isotope effects (KIEs). The KIE is a direct consequence of the mass difference between hydrogen and deuterium, which affects the zero-point vibrational energy (ZPVE) of the C-H and C-D bonds.
The increased mass of deuterium leads to a lower vibrational frequency and a lower ZPVE for a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the vibrational frequencies of the parent PAH, its deuterated isotopologue, and the transition states of relevant reactions, such as oxidation or metabolism.
Table 1: Theoretical Vibrational Frequency Shift upon Deuteration
Molecular Dynamics Simulations for Environmental Interactions and Biological Binding
Molecular dynamics (MD) simulations provide a dynamic picture of how molecules like Benz[l]aceanthrylene-d12 interact with their environment and with biological macromolecules over time. These simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of complex processes such as partitioning into environmental compartments (e.g., soil, water) and binding to biological receptors like DNA or proteins.
For Benz[l]aceanthrylene-d12, MD simulations can be used to explore how deuteration might affect its interactions. While the electronic properties are largely unchanged by isotopic substitution, the subtle changes in vibrational modes and molecular shape due to the shorter C-D bond length could influence non-covalent interactions, such as van der Waals forces and pi-stacking, which are critical for the binding of PAHs to DNA and proteins. nih.gov Enhanced sampling MD simulations have been shown to correctly predict the diverse activities of ligands binding to DNA G-quadruplexes. rsc.org
In the context of environmental interactions, MD simulations can help to understand the partitioning behavior of Benz[l]aceanthrylene-d12 between different environmental phases. The slightly altered intermolecular forces due to deuteration could have a minor but potentially measurable effect on properties like water solubility and sorption to organic matter, which are key parameters in environmental fate models.
Predictive Modeling of Environmental Fate and Metabolic Transformations
Predictive models, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable tools for estimating the environmental fate and metabolic transformations of chemicals when experimental data is scarce. nih.govresearchgate.net These models correlate the structural or physicochemical properties of molecules with their environmental behavior or biological activity.
For Benz[l]aceanthrylene-d12, predictive models can be used to estimate its persistence, bioaccumulation, and toxicity. The input parameters for these models typically include molecular descriptors that quantify various aspects of the molecule's structure and properties. While standard QSAR models may not explicitly account for isotopic substitution, the effect of deuteration can be incorporated by adjusting the relevant molecular descriptors. For example, the molecular weight is a basic descriptor that would be different for Benz[l]aceanthrylene-d12 compared to its non-deuterated counterpart.
Furthermore, more sophisticated models of metabolic transformation can incorporate knowledge of KIEs derived from quantum chemical calculations. By adjusting the reaction rates for metabolic pathways that involve the cleavage of a C-D bond, these models can provide a more accurate prediction of the metabolic fate of Benz[l]aceanthrylene-d12. Computational approaches are increasingly being used to predict the metabolites of drugs and other xenobiotics, and these methods can be adapted for deuterated compounds. rsc.org Environmental fate models can also be employed to predict the distribution of PAHs in various environmental compartments. researchgate.net
Table 2: Key Parameters in Predictive Models for PAHs
Future Research Directions and Emerging Applications of Benz L Aceanthrylene D12
Integration with High-Resolution Mass Spectrometry for Unbiased Metabolomics
The integration of Benz[l]aceanthrylene-d12 into high-resolution mass spectrometry (HRMS) workflows presents a promising frontier for unbiased metabolomics. In such studies, which aim to comprehensively profile all metabolites in a biological system, isotopically labeled standards are crucial for ensuring data quality and accuracy. Benz[l]aceanthrylene-d12 can serve as a robust internal standard to correct for variations in sample preparation and instrument response.
High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-ToF) and Orbitrap-based systems, provide highly accurate mass measurements, enabling the confident identification of metabolites. mdpi.com In a typical untargeted metabolomics experiment, a known quantity of Benz[l]aceanthrylene-d12 would be added to each sample prior to analysis. By monitoring the signal of this standard, researchers can normalize the data, thereby improving the reliability of comparisons between different sample groups. This is particularly important in studies seeking to identify subtle metabolic changes associated with environmental exposures or disease states.
Future research in this area will likely focus on the development of standardized protocols for the use of Benz[l]aceanthrylene-d12 in various biological matrices. This will involve detailed studies to confirm its stability and non-interference with endogenous metabolites. The establishment of comprehensive spectral libraries, including high-resolution tandem mass spectrometry (MS/MS) data for Benz[l]aceanthrylene-d12, will further enhance its utility in metabolite identification and quantification. nih.gov
Development of Novel Isotope-Assisted Analytical Standards for Emerging Contaminants
The development of analytical standards for emerging contaminants is a critical area of environmental science. isotope.com Emerging contaminants encompass a broad range of compounds, including pharmaceuticals, personal care products, and industrial chemicals, that are not yet subject to routine monitoring. epa.gov Isotope-assisted standards, such as Benz[l]aceanthrylene-d12, are invaluable in the development of robust analytical methods for these compounds.
Benz[l]aceanthrylene-d12 can be used as a surrogate standard in methods for detecting and quantifying other PAHs and structurally related emerging contaminants. Its chemical similarity to other PAHs ensures that it behaves similarly during sample extraction and analysis, making it an effective tool for assessing method performance and correcting for analyte losses.
Future research will likely involve the use of Benz[l]aceanthrylene-d12 in the validation of new analytical methods for a wide array of emerging contaminants in various environmental matrices, including water, soil, and air. nih.gov This will contribute to the expansion of monitoring programs and a better understanding of the environmental fate and transport of these pollutants.
Applications in Source Apportionment and Environmental Forensic Chemistry
Environmental forensic chemistry seeks to identify the sources of environmental contamination. Compound-Specific Isotope Analysis (CSIA) is a powerful tool in this field, as it can provide insights into the origin and transformation of contaminants. enviro.wiki While CSIA typically focuses on the isotopic ratios of lighter elements like carbon and hydrogen in the contaminant itself, the use of deuterated standards like Benz[l]aceanthrylene-d12 is essential for accurate quantification of the target compounds, which is a prerequisite for reliable source apportionment modeling.
By serving as an internal standard, Benz[l]aceanthrylene-d12 can improve the precision of concentration measurements of native PAHs in environmental samples. These precise concentration data can then be used in receptor models, such as chemical mass balance, to apportion the contributions of different pollution sources.
Future research in this domain will likely explore the combined use of CSIA and highly accurate quantification using isotope dilution with standards like Benz[l]aceanthrylene-d12. This integrated approach could provide a more detailed and robust understanding of pollution sources, aiding in the development of effective remediation strategies.
Advancements in Understanding Chemical Reactivity and Isotopic Fractionation
Isotopically labeled compounds are fundamental to studies of chemical reactivity and isotopic fractionation. The mass difference between deuterium (B1214612) and hydrogen can lead to kinetic isotope effects, where the rate of a chemical reaction differs for the deuterated and non-deuterated isotopologues. youtube.com Studying these effects can provide valuable insights into reaction mechanisms.
Benz[l]aceanthrylene-d12 can be used in controlled laboratory experiments to investigate the mechanisms of PAH degradation, both through biotic and abiotic pathways. By comparing the degradation rates and transformation products of Benz[l]aceanthrylene-d12 and its non-deuterated counterpart, researchers can elucidate the key steps in these processes.
Future research is expected to leverage Benz[l]aceanthrylene-d12 to study the isotopic fractionation that occurs during various environmental transformation processes, such as photodegradation and microbial metabolism. A deeper understanding of these fractionation processes will enhance the interpretation of CSIA data from field studies and improve our ability to track the fate of PAHs in the environment.
Q & A
Basic: What are the standard synthesis protocols and characterization methods for Benz[l]aceanthrylene-d12?
Answer:
Benz[l]aceanthrylene-d12 is synthesized via deuteration of the parent hydrocarbon using catalytic hydrogen-deuterium exchange or deuterated precursor routes. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm deuterium incorporation and purity, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Environmental analysis standards (e.g., 10 mg/L solutions in cyclohexane) are prepared gravimetrically, with purity verified via gas chromatography (GC) or liquid chromatography (LC) coupled with UV/fluorescence detection .
Basic: Which analytical techniques are optimal for quantifying Benz[l]aceanthrylene-d12 in environmental matrices?
Answer:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting trace levels (pg/m³) in air particulate matter. Isotope dilution methods using deuterated internal standards (e.g., Benzo[a]pyrene-d12) improve accuracy by correcting for matrix effects. For environmental samples, extraction via pressurized liquid extraction (PLE) or solid-phase extraction (SPE) followed by GC-MS analysis is validated for reproducibility, with detection limits as low as 1.57 pg/m³ .
Advanced: How can researchers design experiments to assess the genotoxic potential of Benz[l]aceanthrylene-d12?
Answer:
Experimental design should include in vitro assays using human hepatoma (HepG2) cells to evaluate DNA damage biomarkers (e.g., γH2AX foci, p53 phosphorylation). Dose-response studies comparing Benz[l]aceanthrylene-d12 to non-deuterated analogs (e.g., B[j]A) are critical. Key steps:
Cell Exposure : Treat cells with 0.1–10 µM concentrations for 24–48 hours.
Biomarker Analysis : Quantify γH2AX via flow cytometry and immunoblotting for pChk1 and p21.
Potency Comparison : Normalize results to benzo[a]pyrene (B[a]P) using EC₅₀ values.
B[j]A exhibits 12.5–33.3× higher potency than B[a]P in inducing DNA damage, necessitating stringent safety protocols (e.g., Class I Type B biosafety cabinets) during handling .
Advanced: How should discrepancies in environmental concentration data for Benz[l]aceanthrylene-d12 be resolved?
Answer:
Discrepancies often arise from sampling methodologies (e.g., PM₂.5 vs. PM₁₀ filters) or analytical variability. To resolve:
Standardized Calibration : Use certified reference materials (CRMs) with documented deuterium enrichment (e.g., CAS 93951-98-5) .
Interlaboratory Validation : Cross-validate LC-GC/MS results using harmonized protocols (e.g., EPA Method 8270).
Statistical Adjustment : Apply multivariate regression to account for confounders like seasonal variability or co-pollutant interference. Retrospective studies must acknowledge limitations in unmeasured covariates (e.g., incomplete metadata) .
Advanced: What methodological approaches enable comparative studies between Benz[l]aceanthrylene-d12 and other cyclopenta-fused PAHs?
Answer:
Relative Potency Factor (RPF) Analysis : Calculate RPFs using benchmark dose (BMD) modeling for carcinogenic endpoints. B[j]A’s RPF is 12.5× higher than B[a]P based on γH2AX induction .
Metabolite Profiling : Use hepatic microsomal assays to compare metabolic activation pathways (e.g., diol-epoxide formation).
Environmental Risk Modeling : Incorporate air concentration data (e.g., 19.6–30.2 pg/m³ in urban Brazil) into lifetime cancer risk assessments, adjusting for compound-specific potency factors.
Advanced: How can isotopic dilution techniques improve accuracy in quantifying Benz[l]aceanthrylene-d12 degradation products?
Answer:
Isotopic dilution with deuterated analogs (e.g., Benz[e]acephenanthrylene-d12) minimizes matrix effects during LC-MS/MS analysis. Steps include:
Spike Recovery Tests : Add known quantities of deuterated standards to soil/air samples pre-extraction.
Fragmentation Pattern Matching : Use MS/MS libraries to differentiate parent compounds from metabolites (e.g., hydroxylated derivatives).
Quantitative NMR : Apply ²H-NMR to validate deuterium retention in degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
